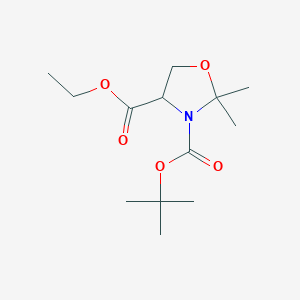
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-叔丁氧羰基-2,2-二甲基噁唑烷-4-羧酸乙酯是一种化学化合物,分子式为C13H23NO5,分子量为273.33 g/mol。它是一种有用的研究化学品,经常用于各种科学研究和工业应用。
准备方法
化学反应分析
科学研究应用
3-叔丁氧羰基-2,2-二甲基噁唑烷-4-羧酸乙酯在科学研究中有着广泛的应用:
化学: 它用作合成更复杂分子的构建块。
生物学: 它用作合成生物活性化合物的先驱体。
医学: 它参与药物中间体的开发。
工业: 它用于生产各种工业化学品。
作用机制
3-叔丁氧羰基-2,2-二甲基噁唑烷-4-羧酸乙酯的作用机制涉及它与特定分子靶标和途径的相互作用。它可以作为酶促反应中的底物或抑制剂,影响酶和其他蛋白质的活性。确切的分子靶标和途径取决于具体应用和使用环境。
相似化合物的比较
生物活性
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate, a chiral compound with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol, exhibits significant biological activity primarily due to its unique oxazolidine ring structure. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is instrumental in organic synthesis for protecting amine functionalities. The presence of dimethyl substitutions at the 2-position of the oxazolidine ring enhances its stereochemical properties and biological interactions .
This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its oxazolidine structure may facilitate binding affinities that are crucial for therapeutic efficacy. Preliminary studies indicate that it can undergo various chemical transformations, making it a versatile intermediate in medicinal chemistry .
Binding Affinity Studies
Research has focused on the binding affinities of this compound with specific receptors. For instance, interaction studies suggest potential binding to glutamate receptors, which are critical in neurological signaling . This compound's ability to modulate receptor activity could lead to applications in treating neurological disorders.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body) is essential for evaluating its therapeutic potential. Initial investigations indicate that this compound may exhibit favorable pharmacokinetic profiles due to its structural characteristics . However, comprehensive studies are necessary to confirm these findings.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the specific combination of functional groups in this compound. The following table summarizes some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 139009-66-8 | 0.93 |
| Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate | 95715-86-9 | 0.92 |
| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 95715-87-0 | 1.00 |
| (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | 108149-60-6 | 0.92 |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that may impart distinct biological activities compared to these similar compounds .
Case Study: Interaction with Glutamate Receptors
A study conducted on various analogs of Ethyl 3-Boc-2,2-dimethyloxazolidine demonstrated varying potencies at different glutamate receptor subtypes. For example:
| Compound | GluN1/GluN2A Potency | GluN1/GluN2B Potency |
|---|---|---|
| Ethyl Compound A | 83% | 94% |
| Ethyl Compound B | 67% | 105% |
This variability indicates that modifications to the ethyl compound can significantly influence receptor interaction and efficacy .
Research Findings on HIV Protease Inhibition
Another relevant study explored derivatives similar to Ethyl 3-Boc compounds as inhibitors of HIV protease. These derivatives exhibited potent enzyme inhibitory activity against multidrug-resistant HIV variants, suggesting potential applications in antiviral therapies .
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3 |
InChI 键 |
KOCROYYUTBXILU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















